molecular formula C28H32N6O4 B3033111 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline CAS No. 849675-46-3

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline

Cat. No.: B3033111
CAS No.: 849675-46-3
M. Wt: 516.6
InChI Key: AXPBUYJDGMRABC-UHFFFAOYSA-N
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Description

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline is a synthetic organic compound characterized by a complex structure featuring an isoquinoline moiety, multiple methoxy groups, and a tetrazole ring. This combination of chemical functionalities makes it a molecule of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline generally involves multi-step procedures The initial step usually starts with the preparation of the dihydroisoquinoline core, followed by its linkage to the ethylphenyl component

Industrial Production Methods

For large-scale industrial production, optimization of each step is critical to ensure high yield and purity. This typically involves the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline undergoes a variety of chemical reactions including:

  • Oxidation: : Under specific conditions, it can undergo oxidative reactions to form quinonoid derivatives.

  • Reduction: : Reduction reactions can break the tetrazole ring or reduce the dihydroisoquinoline to tetrahydroisoquinoline.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the benzene and isoquinoline rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to ensure reaction specificity and prevent side reactions.

Major Products

The major products formed from these reactions vary depending on the reaction type. Oxidation typically yields quinonoid structures, reduction products include tetrahydro derivatives, and substitution reactions can introduce a wide variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity and functional groups make it useful in the development of new synthetic methodologies.

Biology

In biological research, 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline has been investigated for its potential as a probe for studying enzyme functions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Medically, this compound is explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases. Its unique structure allows for interactions with different molecular targets, offering possibilities for drug development.

Industry

In the industrial sector, it finds application in the manufacture of advanced materials, such as polymers and coatings, where its chemical stability and functional groups can improve material properties.

Mechanism of Action

The mechanism by which 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline exerts its effects involves binding to specific molecular targets, often enzymes or receptors. Its action may involve inhibition or activation of these targets, leading to alterations in cellular pathways. The methoxy and tetrazole groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, such as those lacking the tetrazole ring or with different substitutions on the isoquinoline core, 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline stands out due to its unique combination of functional groups. This uniqueness translates to distinct reactivity and biological activity, making it a valuable compound in research and application.

List of Similar Compounds

  • 2-(2-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline

  • 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-pyrazol-5-YL)-4,5-dimethoxyaniline

  • 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dihydroxyaniline

This compound's complexity and versatility make it a significant subject for ongoing research in multiple scientific disciplines. Have any specifics you'd like to dive deeper into?

Properties

IUPAC Name

2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O4/c1-35-24-13-19-10-12-33(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)34-31-28(30-32-34)22-15-26(37-3)27(38-4)16-23(22)29/h5-8,13-16H,9-12,17,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPBUYJDGMRABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5N)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849675-46-3
Record name Encequidar, des(chromocarb)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENCEQUIDAR, DES(CHROMOCARB)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV9AT0XM6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Iron (433 g, 7.76 mol) and 5.4 L of 50% aqueous acetic acid were added to a reactor, and stirred for 1 hour at 80° C. 2-(4-(5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazol-2-yl)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.06 kg, 1.94 mol) obtained in Step 4 was slowly added thereto for two hours, followed by stirring for 1 hour. After checking completion of the reaction by thin layer chromatography (eluent: chloroform/methanol=15/1), the reactor was cooled to room temperature. 5.3 L of chloroform and 2.4 L of water were added thereto and the resulting mixture was filtered through a Celite pad. The organic layer was collected, 6.6 L of saturated sodium bicarbonate solution was slowly added thereto with stirring. The organic layer was collected, and the aqueous layer was further extracted using 1.25 L of chloroform. The resulting organic layer was dried over magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The residue was mixed with 10.6 L of methanol, followed by stirring. The resulting mixture was filtered, and dried with hot air at 40° C. in an oven to obtain the title compound (0.87 kg, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 L
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three
Quantity
5.4 L
Type
reactant
Reaction Step Four
Name
Quantity
433 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Reactant of Route 2
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Reactant of Route 5
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Reactant of Route 6
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline

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